molecular formula C7H6O3S B6611697 2-oxo-3-(thiophen-3-yl)propanoic acid CAS No. 13781-71-0

2-oxo-3-(thiophen-3-yl)propanoic acid

Cat. No.: B6611697
CAS No.: 13781-71-0
M. Wt: 170.19 g/mol
InChI Key: QELZMQDJRPDHKM-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Keto Acid Biochemistry and Thiophene (B33073) Chemistry

2-oxo-3-(thiophen-3-yl)propanoic acid is a molecule that sits (B43327) at the intersection of two significant areas of chemistry: alpha-keto acid biochemistry and thiophene chemistry. Alpha-keto acids, characterized by a carboxylic acid group adjacent to a ketone group, are fundamental intermediates in metabolism. wikipedia.org They are involved in critical biological processes such as the Krebs cycle and glycolysis, and often arise from the oxidative deamination of amino acids. wikipedia.org Prominent examples include pyruvic acid and alpha-ketoglutaric acid. wikipedia.org

The thiophene moiety, a sulfur-containing five-membered aromatic ring, is a common structural motif in pharmaceuticals and other bioactive molecules. acs.org Thiophene and its derivatives are known for their diverse chemical reactivity and have been incorporated into drugs for their favorable electronic and steric properties. However, the metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, making it a "structural alert" in drug design. acs.org The combination of these two functional groups in this compound makes it a subject of interest for studying the interplay between metabolic pathways and the biotransformation of heterocyclic compounds.

Historical Development of Research on Substituted Propanoic Acids and their Thiophene Analogues

The study of substituted propanoic acids has a rich history, deeply intertwined with the development of organic synthesis and the understanding of reaction mechanisms. The conversion of carboxylic acids to ketones, a key transformation in this field, has been known for centuries and has been the subject of repeated discovery and refinement. Early research laid the groundwork for understanding the reactivity of the propanoic acid backbone, leading to the development of numerous synthetic methodologies.

The introduction of thiophene rings into propanoic acid structures is a more recent development, driven by the search for novel therapeutic agents and materials. The synthesis of thiophene-containing propanoic acids, such as 3-(2-thienyl)propanoic acid, has been documented, often involving the hydrogenation of a corresponding acrylic acid precursor. prepchem.com While specific historical milestones for this compound are not extensively documented, its conceptual development follows from these broader trends in synthetic chemistry.

Significance of this compound as a Model Compound for Mechanistic and Synthetic Studies

This compound serves as an important model compound for a variety of mechanistic and synthetic investigations. Its structure allows researchers to probe the influence of the electron-rich thiophene ring on the reactivity of the alpha-keto acid functionality. This includes studying its behavior in enzymatic reactions, its potential as a precursor in the synthesis of more complex heterocyclic systems, and its role in understanding the metabolic fate of thiophene-containing xenobiotics.

The presence of both a ketone and a carboxylic acid group enables this compound to participate in a wide array of chemical transformations, including esterification, nucleophilic addition, and reduction. mdpi.com This versatility makes it a valuable tool for developing and evaluating new synthetic methods.

Overview of Key Academic Research Areas and Open Questions

The study of this compound and related compounds opens up several avenues for academic research. A primary area of interest is its potential role in medicinal chemistry. The structural similarities to known bioactive molecules suggest that it could be a scaffold for the development of new therapeutic agents. For instance, related thiophene derivatives have been investigated for their anti-inflammatory properties. acs.org

Another key research area is its application in biocatalysis. The enzymatic reduction of the keto group or its use in transamination reactions could provide stereoselective routes to valuable chiral building blocks. wikipedia.org Furthermore, understanding the metabolic pathways of this compound, particularly the potential for the formation of reactive thiophene S-oxides or epoxides, is crucial for assessing its toxicological profile. acs.org

Open questions remain regarding the precise biological activity of this compound, the most efficient and stereoselective methods for its synthesis, and its full spectrum of chemical reactivity. Further research in these areas will undoubtedly contribute to a deeper understanding of both fundamental and applied chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZMQDJRPDHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

De Novo Chemical Synthesis Pathways

The chemical synthesis of 2-oxo-3-(thiophen-3-yl)propanoic acid can be initiated from several commercially available thiophene (B33073) derivatives. Key strategies involve building the three-carbon propanoic acid side chain onto the thiophene ring.

Strategies Utilizing Thiophene-3-carboxaldehyde as a Precursor

A primary route to this compound involves the use of thiophene-3-carboxaldehyde as a starting material. Condensation reactions are central to this approach.

One established method is the Erlenmeyer-Plöchl synthesis, which involves the condensation of an aromatic aldehyde with an N-acylglycine, like hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgresearchgate.net This reaction forms an azlactone (an oxazolone (B7731731) intermediate). wikipedia.orgyoutube.com Subsequent hydrolysis of this intermediate under acidic or basic conditions yields the desired α-keto acid. wikipedia.org This classical method is versatile for preparing various amino acids and their derivatives. wikipedia.orgrsc.org

Alternatively, direct condensation of thiophene-3-carboxaldehyde with pyruvic acid or its esters can be employed. libretexts.org This reaction is typically base-catalyzed and falls under the category of Claisen-Schmidt or aldol-type condensations. libretexts.orgresearchgate.netresearchgate.net The reaction conditions, such as the choice of base and solvent, are critical for optimizing the yield of the resulting α,β-unsaturated keto acid, which can then be reduced to the target compound if necessary.

Table 1: Representative Conditions for Synthesis from Thiophene-3-carboxaldehyde

Reaction TypeReagentsCatalyst/MediumKey Intermediate
Erlenmeyer-PlöchlThiophene-3-carboxaldehyde, N-acetylglycineAcetic anhydride, Sodium acetateAzlactone
Aldol (B89426) CondensationThiophene-3-carboxaldehyde, Pyruvic acidBase (e.g., NaOH, KOH)3-(Thiophen-3-yl)propenoic acid

Approaches Involving Halogenated Thiophene Derivatives

Halogenated thiophenes, such as 3-bromothiophene (B43185) or 3-iodothiophene, serve as versatile precursors for introducing the propanoic acid moiety. nih.govjcu.edu.au These methods often involve the formation of an organometallic intermediate.

A common strategy is the formation of a Grignard reagent from 3-bromothiophene by reacting it with magnesium metal. researchgate.net This organometallic species can then react with a suitable electrophile, such as diethyl oxalate (B1200264), in a nucleophilic acyl substitution reaction. Subsequent hydrolysis of the resulting ester furnishes the target α-keto acid. researchgate.net This approach is widely used for preparing various α-oxo esters from different alkyl or aryl halides. researchgate.net

Palladium-catalyzed carbonylation reactions also provide a viable route. nih.gov For instance, 3-bromothiophene can undergo a carbonylation reaction with carbon monoxide in the presence of a palladium catalyst to introduce the carboxylic acid functionality, which can be further elaborated to the final product. nih.gov

Condensation Reactions in the Formation of the Propanoic Acid Moiety

The formation of the propanoic acid chain is fundamentally a carbon-carbon bond-forming process, primarily achieved through condensation reactions. wikipedia.orgnumberanalytics.com

The Claisen condensation is a key reaction in this context, involving the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgnumberanalytics.commasterorganicchemistry.comorganic-chemistry.org For synthesizing this compound, a mixed Claisen condensation can be envisioned. organic-chemistry.org This would involve reacting an ester of thiophene-3-acetic acid with an oxalate ester, such as diethyl oxalate. The base, often sodium ethoxide, deprotonates the α-carbon of the thiophene-3-acetic acid ester, forming an enolate which then attacks the oxalate ester. wikipedia.org

Aldol-type condensations, particularly the Claisen-Schmidt variant, are also applicable. libretexts.orgnih.gov This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound. libretexts.org As mentioned previously, thiophene-3-carboxaldehyde can be condensed with pyruvic acid or its derivatives to form an α,β-unsaturated intermediate, which is a direct precursor to the target molecule. researchgate.netchemicalnote.com The reaction is typically catalyzed by an acid or a base. libretexts.org

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The synthesis of specific enantiomers of this compound is crucial for many biological applications. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture. thieme.de

Several strategies can be employed for asymmetric synthesis. amanote.comnih.govdocumentsdelivered.comacs.org One approach involves the use of a chiral auxiliary. google.comgoogle.com A chiral molecule is temporarily incorporated into the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, chiral oxazolidinones can be used in aldol reactions to achieve high diastereoselectivity. nih.gov

Another powerful technique is the use of chiral catalysts. amanote.comnih.gov These can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of α-keto ketimines using chiral Brønsted acids is one such example that yields chiral α-amino ketones with high enantioselectivity. acs.org While direct asymmetric synthesis of this compound may not be extensively documented, methods developed for analogous aryl pyruvic acids are highly relevant and applicable. nih.govnih.govnih.govelsevierpure.com

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Enantioselective Reduction of Keto-Esters to Chiral Alcohols, relevant to the 2-oxo-propanoate scaffold

While the direct enzymatic synthesis of this compound is one aspect, a highly relevant transformation is the enantioselective reduction of its keto group. This reaction produces chiral α-hydroxy acids, which are valuable building blocks in their own right.

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the reduction of α-keto esters. nih.govresearchgate.netacs.orgwikipedia.org It contains a variety of oxido-reductase enzymes that can reduce the carbonyl group of α-keto esters to a hydroxyl group, often with high enantioselectivity. researchgate.netnih.gov Typically, reductions of α-keto esters with baker's yeast yield the corresponding (R)-alcohols. nih.govacs.org The yield and enantioselectivity of these reductions can be influenced by the ester group, with methyl esters often providing the best results. nih.govacs.org Genetic engineering of baker's yeast, by overexpressing or deleting specific reductase genes, has been shown to improve the stereoselectivity of these reductions for certain substrates. nih.gov

Table 2: Biocatalytic Reduction of α-Keto Esters

BiocatalystSubstrate TypeProduct ConfigurationKey Features
Baker's Yeast (Saccharomyces cerevisiae)α-Keto EstersTypically (R)-alcohols nih.govresearchgate.netCommercially available, requires simple equipment. acs.org
Engineered Yeast Strainsβ-Keto EstersImproved stereoselectivity nih.govTargeted gene knockouts/overexpression enhance product purity. nih.gov

Transaminase-Mediated Synthesis from Corresponding Amino Acids (conceptual, based on alpha-keto acid role)

A prominent and conceptually straightforward chemoenzymatic route to this compound is through the transamination of its corresponding α-amino acid, 3-(thiophen-3-yl)alanine. molbase.com This biocatalytic method leverages transaminase (TAm) enzymes, which are pyridoxal-5'-phosphate (PLP)-dependent catalysts that facilitate the transfer of an amino group from an amino donor to an amino acceptor. mdpi.comnih.gov

The reaction mechanism involves two half-reactions. In the first stage, the transaminase binds to the amino acid precursor, 3-(thiophen-3-yl)alanine. The PLP coenzyme, covalently linked to a lysine (B10760008) residue in the enzyme's active site, forms a Schiff base with the amino acid. nih.gov This is followed by a tautomerization and subsequent hydrolysis, which releases the desired α-keto acid, this compound, leaving the enzyme in its aminated form (as pyridoxamine-5'-phosphate, PMP). nih.gov

While specific transaminases for the conversion of 3-(thiophen-3-yl)alanine have not been detailed in the literature, the broad substrate specificity of certain classes, particularly ω-transaminases (ω-TAs), makes them promising candidates for this transformation. nih.govucl.ac.uk These enzymes are known to accept a wide variety of substrates beyond the common proteinogenic amino acids, suggesting their potential applicability for synthesizing novel α-keto acids like this compound. ucl.ac.uk The synthesis of related aryl-alanines, such as β-(3-benzo[b]thienyl)-DL-alanine, has been documented, indicating the accessibility of the necessary precursor for this enzymatic step. nih.gov

Microbial Biotransformation Pathways

Microbial biotransformation presents a viable and sustainable pathway for producing organic acids, including thiophene-containing derivatives. google.comresearchgate.net This approach utilizes whole microbial cells or their enzymatic machinery to catalyze specific chemical conversions on a supplied substrate. For the synthesis of this compound, a conceptual microbial pathway can be proposed based on established microbial capabilities.

One potential strategy involves the microbial oxidation of a suitable precursor molecule. For instance, microorganisms could be selected or engineered to express oxidoreductase enzymes capable of converting a precursor like 3-(thiophen-3-yl)lactic acid into the target α-keto acid. Another possible route is the oxidative deamination of the corresponding amino acid, 3-(thiophen-3-yl)alanine, using microbial L- or D-amino acid oxidases.

The feasibility of using microorganisms to modify thiophene-containing compounds is supported by research demonstrating the production of 2-thiopheneacetic acid from 2-alkylthiophene using a bacterium from the genus Streptomyces. google.com In that specific process, the microorganism oxidizes the alkyl side chain of the thiophene derivative to a carboxylic acid. google.com This precedent suggests that microbial systems possess the metabolic plasticity to recognize and transform thiophene-based substrates.

The development of a microbial biotransformation process for this compound would involve screening for suitable wild-type microorganisms or employing metabolic engineering to introduce the desired enzymatic activities into a robust industrial host like Escherichia coli or Corynebacterium glutamicum. mdpi.com Such fermentation-based methods operate under mild conditions and can achieve high selectivity, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

Decarboxylation Reactions and Associated Mechanisms

Decarboxylation, the removal of a carboxyl group, is a fundamental reaction of α-keto acids. The stability of the resulting carbanion or the ability to form a stabilized intermediate plays a crucial role in the reaction mechanism. Unlike β-keto acids that can undergo decarboxylation through a cyclic enol intermediate, α-keto acids require more forcing conditions or catalytic assistance. youtube.com

Thermal and Catalytic Decarboxylation Pathways

The thermal decarboxylation of α-keto acids like 2-oxo-3-(thiophen-3-yl)propanoic acid typically requires high temperatures and may proceed through a concerted mechanism or via intermediates. The presence of a metal catalyst can significantly lower the reaction temperature and improve yields. For instance, ketonic decarboxylation, which converts two equivalents of a carboxylic acid to a symmetric ketone, is often promoted by heat and a metal catalyst. wikipedia.org

Catalytic decarboxylation can also be achieved using various metal oxides. For example, manganese(II) oxide has been used as a catalyst in the ketonic decarboxylation of propanoic acid. wikipedia.org While specific studies on this compound are not prevalent, the general principles of α-keto acid decarboxylation suggest that similar catalytic systems could be effective.

Radical and Ionic Decarboxylation Processes

Decarboxylation can also proceed through radical or ionic pathways. Oxidative decarboxylation, for instance, involves a radical mechanism. nih.gov In the presence of an oxidizing agent, the α-keto acid can lose a carboxyl group to form a radical intermediate, which can then undergo further reactions.

Ionic decarboxylation mechanisms are also plausible. In acidic conditions, protonation of the keto group can facilitate the departure of carbon dioxide. For example, pyruvic acid, a simple α-keto acid, readily undergoes decarboxylation in warm, dilute sulfuric acid to yield acetaldehyde. stackexchange.com This suggests that under acidic conditions, this compound could undergo a similar transformation.

Transamination and Reductive Amination Mechanisms (conceptual, based on alpha-keto acid function)

The α-keto acid functionality in this compound makes it a prime substrate for transamination and reductive amination reactions, which are fundamental processes for the synthesis of amino acids.

Transamination is a reversible reaction involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called transaminases (or aminotransferases). wikipedia.orgyoutube.com This reaction typically requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. libretexts.org The general mechanism involves the formation of a Schiff base between the α-keto acid and PLP, followed by a tautomeric shift and hydrolysis to yield the new amino acid and pyridoxamine (B1203002) phosphate (PMP). wikipedia.orgnih.gov The PMP then transfers its amino group to another α-keto acid to regenerate PLP and form a different amino acid. wikipedia.org

Reductive amination is another key transformation that converts a carbonyl group into an amine. wikipedia.org This process involves the initial reaction of the ketone with an amine (like ammonia) to form an imine intermediate, which is then reduced to the corresponding amine. pearson.com The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). youtube.com For α-keto acids, this process can be catalyzed by enzymes like amino acid dehydrogenases, which use cofactors such as NAD⁺ or NADP⁺. researchgate.net Non-enzymatic catalytic reductive amination of α-keto acids with aqueous ammonia (B1221849) has also been achieved using iridium hydride complexes in water, with the reaction outcome being pH-dependent. acs.org

Condensation Reactions with Nitrogen-Containing Compounds

The carbonyl group of this compound is susceptible to condensation reactions with various nitrogen-containing nucleophiles, such as hydrazines, hydroxylamines, and semicarbazides. These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

For example, the reaction with hydrazine (B178648) would be expected to yield a hydrazone. Similar reactions with other nitrogenous reagents can lead to the formation of a variety of derivatives. These condensation reactions are often pH-dependent and can be catalyzed by acids or bases. Such reactions are well-documented for other α-keto acids and related compounds. For instance, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene (B1212753) reagents to form various heterocyclic compounds. mdpi.com Similarly, 2-aminothiophenols condense with aldehydes to produce 2-substituted benzothiazoles. mdpi.com

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Moiety

The thiophene ring in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the nature of the substituent already present on the ring.

Electrophilic aromatic substitution is a characteristic reaction of thiophene. The sulfur atom can donate electron density to the ring, making it more reactive than benzene (B151609) towards electrophiles. However, the electron-withdrawing nature of the 2-oxo-3-propanoic acid side chain at the 3-position will deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2-position.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The presence of the keto and carboxylic acid groups may facilitate such reactions under certain conditions. Studies on related thiophene derivatives show that SNAr reactions proceed through a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.govresearchgate.net

Oxidative Transformations of the Thiophene Ring

The thiophene ring can undergo oxidative transformations, although it is generally more resistant to oxidation than other five-membered heterocyclic rings like furan. The outcome of the oxidation depends on the oxidant used and the substituents on the thiophene ring.

Strong oxidizing agents can lead to the cleavage of the thiophene ring. However, under controlled conditions, it is possible to achieve selective oxidation. For instance, oxidation with peroxy acids can lead to the formation of thiophene S-oxides or S,S-dioxides, which are reactive intermediates that can undergo further transformations. The presence of the α-keto acid functionality might also be susceptible to oxidation, potentially leading to complex reaction mixtures.

Rearrangement Reactions and Tautomerism Studies

The chemical behavior of this compound is characterized by its potential to undergo rearrangement reactions and exist in tautomeric forms. While specific experimental studies on this particular molecule are not extensively documented in publicly available literature, its reactivity can be understood through the established principles of α-keto acid chemistry.

Tautomerism of this compound

Like other α-keto acids, this compound can exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.org This process involves the interconversion between the keto form, which contains a ketone and a carboxylic acid group, and the enol form, which features a hydroxyl group adjacent to a carbon-carbon double bond. oregonstate.edu The equilibrium between these two tautomers is influenced by several factors, including the solvent, temperature, and the electronic properties of the substituents. masterorganicchemistry.com

The keto form of this compound is generally expected to be the more stable and, therefore, the predominant tautomer under most conditions. masterorganicchemistry.com This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto group compared to the carbon-carbon double bond in the enol form. masterorganicchemistry.com

The tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen of the ketone is protonated, facilitating the removal of an α-hydrogen and the subsequent formation of the enol. youtube.com Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

Two possible enol tautomers of this compound can be envisioned, arising from the formation of a double bond between C2 and C3 or between C1 and C2 of the propanoic acid chain. The presence of the thiophene ring, an aromatic heterocycle, can influence the stability of the enol form through resonance effects. masterorganicchemistry.com Conjugation of the newly formed double bond with the thiophene ring could potentially stabilize the enol tautomer. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on EquilibriumExpected Effect on this compound
Solvent Polarity Nonpolar solvents tend to favor the enol form, often due to the possibility of intramolecular hydrogen bonding. youtube.comIn nonpolar solvents, a slight shift towards the enol form might be observed.
Temperature The effect of temperature on the equilibrium is system-dependent.Changes in temperature could alter the keto-enol ratio, which can be monitored by techniques like NMR spectroscopy. youtube.com
pH Both acid and base catalysis can accelerate the rate of interconversion between keto and enol forms. masterorganicchemistry.comThe equilibrium may be reached faster in the presence of acidic or basic catalysts.
Substitution Electron-withdrawing or -donating groups on the aromatic ring can influence the acidity of the α-hydrogen and the stability of the enol form.The electron-rich nature of the thiophene ring may have a modest effect on the stability of the conjugated enol tautomer.

This table is illustrative and based on general principles of keto-enol tautomerism. Specific experimental data for this compound is not available in the reviewed literature.

Potential Rearrangement Reactions

Alpha-keto acids are known to undergo various rearrangement reactions, often under specific conditions such as heating or the presence of strong acids or bases. One such potential transformation for this compound is decarboxylation, which is a common reaction for compounds containing a carbonyl group beta to a carboxylic acid. However, for α-keto acids, this reaction typically requires more forcing conditions.

Another possibility is the benzilic acid-type rearrangement, although this typically occurs with α-diketones. nih.gov A more relevant potential rearrangement for α-hydroxy ketones (which could be formed from the reduction of the title compound) is the α-ketol rearrangement. This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group. While not a direct rearrangement of the α-keto acid itself, it points to the potential for skeletal reorganization in related derivatives.

Further research would be necessary to fully elucidate the specific rearrangement pathways available to this compound and the conditions required to induce such transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomer Analysis

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary method for elucidating the molecular structure of 2-oxo-3-(thiophen-3-yl)propanoic acid in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) (-CH₂-) group, and the carboxylic acid (-COOH) proton. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the protons on the thiophene ring would exhibit characteristic splitting patterns depending on their position relative to the side chain and the sulfur atom.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the keto group, the carboxylic acid carbon, and the carbons of the thiophene ring and the aliphatic chain.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes, as experimental data was not found.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiophene H-27.3 - 7.5dd~1.2, 2.9
Thiophene H-47.0 - 7.2dd~1.2, 5.0
Thiophene H-57.4 - 7.6dd~2.9, 5.0
Methylene (-CH₂-)4.0 - 4.3s-
Carboxylic Acid (-COOH)10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes, as experimental data was not found.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Keto)190 - 195
C=O (Carboxylic Acid)170 - 175
Thiophene C-3135 - 140
Thiophene C-2125 - 130
Thiophene C-4127 - 132
Thiophene C-5124 - 129
Methylene (-CH₂-)45 - 50

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₇H₆O₃S).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization - EI) would offer structural information. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the bond between the carbonyl carbon and the methylene group.

Fragmentation of the thiophene ring.

Isotopic labeling studies, for instance, using ¹³C or ¹⁸O, could be used to trace the pathways of these fragmentation reactions, providing definitive structural proof.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands for the C=O stretching vibrations of both the keto group (around 1710-1730 cm⁻¹) and the carboxylic acid group (around 1700-1725 cm⁻¹). A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Vibrations associated with the thiophene ring (C-H, C=C, and C-S stretching) would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the sulfur-containing ring, which often give strong Raman signals.

Analysis of shifts in these vibrational frequencies under different conditions (e.g., in different solvents) could reveal information about intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Co-crystallization Studies with Biological Ligands or Counterions

Co-crystallization of the target compound with other molecules, such as biological ligands or counterions, can be a powerful method to study intermolecular interactions. If this compound were to be investigated for its interaction with a protein, co-crystallization could reveal the specific binding mode and the key interactions within the active site.

Analysis of Hydrogen Bonding and Weak Interactions in Crystal Packing

The crystal structure would reveal how the molecules pack in the solid state. Of particular interest would be the analysis of hydrogen bonding networks, typically involving the carboxylic acid groups forming dimers or chains. Other weak interactions, such as C-H···O or π-π stacking between thiophene rings, would also be identified, providing a comprehensive understanding of the supramolecular assembly.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral forms are studied)

The this compound molecule itself is achiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would not be applicable unless the compound is studied in a chiral environment or if chiral derivatives are synthesized. If a chiral center were introduced into the molecule, CD spectroscopy would be essential for assigning the absolute configuration of the enantiomers.

Computational and Theoretical Studies on 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-oxo-3-(thiophen-3-yl)propanoic acid, DFT methods are employed to elucidate its fundamental electronic properties and predict its chemical behavior. Calculations are often performed using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules, including drug-like compounds. nih.gov

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the optimization would confirm the planarity of the thiophene (B33073) ring, a characteristic feature of this aromatic heterocycle. rsc.org

The propanoic acid side chain, however, introduces conformational flexibility due to rotation around the C-C single bonds. DFT calculations can identify several possible stable conformers (rotamers) and calculate their relative energies. The most stable conformer is likely one that minimizes steric hindrance between the thiophene ring and the carboxylic acid group, potentially stabilized by intramolecular hydrogen bonding between the carboxylic proton and the ketone oxygen. DFT calculations for similar molecules have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. acs.org

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on typical values from DFT studies on related thiophene and keto acid derivatives. nih.govmdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted ValueComment
Bond LengthC=O (ketone)~1.22 ÅTypical double bond length.
Bond LengthC=O (acid)~1.21 ÅSlightly shorter due to resonance.
Bond LengthC-S (thiophene)~1.72 ÅCharacteristic of thiophene ring.
Bond LengthC-C (ring-chain)~1.50 ÅSingle bond connecting moieties.
Bond AngleO=C-C (keto)~120°Reflects sp2 hybridization.
Dihedral AngleC(ring)-C-C=OVariableDefines the major conformers.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the first available orbital to accept electrons, indicating electrophilic character. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a common feature for thiophene derivatives. nih.gov The LUMO, conversely, is predicted to be centered on the electron-withdrawing α-keto acid portion of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. researchgate.net DFT calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. cu.edu.eg

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)Implication
HOMO Energy-5.0 to -6.0 eVElectron-donating ability (thiophene ring).
LUMO Energy-2.0 to -3.0 eVElectron-accepting ability (keto-acid moiety).
HOMO-LUMO Gap (ΔE)~2.5 to 3.5 eVRelates to chemical reactivity and electronic transitions. nankai.edu.cn

Note: These values are estimates based on published data for similar D-π-A structured molecules and thiophene derivatives. acs.orgnih.govnankai.edu.cn

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interaction with a solvent. mdpi.com For this compound, an MD simulation in a solvent like water would provide insights into its conformational dynamics and solvation structure. researchgate.net

The simulation would track the molecule's movements, revealing the flexibility of the side chain and the stability of different conformers in a solution environment. Key parameters such as the Root Mean Square Deviation (RMSD) would indicate the stability of the molecule's structure over the simulation time, while the Solvent Accessible Surface Area (SASA) would quantify its exposure to the solvent. mdpi.com Furthermore, Radial Distribution Functions (RDFs) can be calculated to understand the specific interactions, such as hydrogen bonding between the carboxylic acid group and surrounding water molecules, which is crucial for its solubility and reactivity in aqueous media. mdpi.com The study of biomolecules in various solvents via MD simulations highlights the importance of such analyses for understanding molecular behavior in different environments. mdpi.com

Table 3: Key Parameters from a Hypothetical MD Simulation

ParameterInformation Gained
Root Mean Square Deviation (RMSD)Structural stability and conformational changes over time.
Radius of Gyration (RG)Compactness of the molecule in solution.
Solvent Accessible Surface Area (SASA)Exposure of the molecule to the solvent environment.
Radial Distribution Function (RDF)Probability of finding solvent molecules at a specific distance from solute atoms (e.g., H-bonds).

Table adapted from concepts in MD simulation reviews. mdpi.com

Reaction Pathway Energetics and Transition State Characterization

Theoretical calculations are invaluable for mapping out potential reaction mechanisms. As an α-keto acid, a significant reaction for this compound is keto-enol tautomerism. wikipedia.org This involves the migration of a proton and the shifting of a double bond to form the corresponding enol isomer, 2-hydroxy-3-(thiophen-3-yl)propenoic acid.

Computational methods can model this reaction pathway, calculating the energies of the reactant (keto form), the product (enol form), and the high-energy transition state that connects them. Characterizing the transition state structure and its energy (the activation energy, Ea) is essential for understanding the reaction kinetics. researchgate.net Studies on similar keto-enol tautomerizations show that the presence of solvent molecules, particularly water, can significantly lower the activation barrier by acting as a proton shuttle, thereby catalyzing the reaction. researchgate.netresearchgate.net

Table 4: Hypothetical Energetics for Keto-Enol Tautomerism

ParameterPredicted Value (Gas Phase)Predicted Value (Aqueous)Significance
Activation Energy (Ea)~30-40 kcal/mol~20-30 kcal/molEnergy barrier for the reaction; lower in solvent. orientjchem.org
Reaction Energy (ΔE)VariableVariableThermodynamic stability difference between keto and enol forms. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict spectroscopic data, which is crucial for the characterization of a newly synthesized compound. By calculating the magnetic shielding of each nucleus, one can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The prediction relies on established models and substituent chemical shift (SCS) values. stenutz.eu

Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. cu.edu.eg This allows for the assignment of key peaks in an experimental IR spectrum, such as the characteristic stretching frequencies for the ketone C=O, carboxylic acid C=O, and O-H groups.

Table 5: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

Atom/GroupPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Thiophene H (α to S)~7.3 - 7.5~125 - 128
Thiophene H (β to S)~7.1 - 7.3~127 - 130
CH2~3.8 - 4.2~40 - 45
C=O (ketone)-~190 - 195
C=O (acid)-~170 - 175
COOH~10 - 12 (broad)-

Note: Values are estimates based on standard chemical shift ranges and data for thiophene and propanoic acid derivatives. stenutz.eumodgraph.co.ukchemicalbook.com

Table 6: Predicted Key Vibrational Frequencies (cm-1)

Functional GroupVibrational ModePredicted Frequency (cm-1)
Carboxylic AcidO-H stretch (broad)~3000 - 3300
Aliphatic CH2C-H stretch~2900 - 3000
Carboxylic AcidC=O stretch~1700 - 1725
KetoneC=O stretch~1680 - 1700
Thiophene RingC=C stretch~1400 - 1500

Note: Frequencies are based on typical IR absorption regions for these functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (if specific activities are being researched in non-clinical contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties. nih.govmdpi.comresearchgate.netmdpi.com

A hypothetical QSAR study on this compound and its derivatives could be performed to guide the design of more potent analogues for a specific non-clinical target, for instance, as antibacterial agents. In such a study, a series of derivatives would be designed by modifying the parent structure (e.g., adding substituents to the thiophene ring or altering the side chain). Various molecular descriptors (properties calculated from the molecular structure) would be generated for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). researchgate.net

A mathematical model would then be built to relate these descriptors to the measured activity (e.g., IC50 or minimum inhibitory concentration). This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 7: Typical Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesRelates to electrostatic and covalent interactions with a biological target.
StericMolecular Weight, Volume, Surface AreaDescribes the size and shape of the molecule, affecting its fit into a binding site.
HydrophobicLogP (Partition Coefficient)Influences membrane permeability and hydrophobic interactions.
TopologicalConnectivity IndicesNumerically encodes molecular branching and structure.

Biological Roles and Molecular Interactions of 2 Oxo 3 Thiophen 3 Yl Propanoic Acid in Research Models

Enzyme Substrate Specificity and Kinetic Analysis (In Vitro)

There is no available scientific literature or data regarding the assessment of 2-oxo-3-(thiophen-3-yl)propanoic acid as a substrate for amino acid transaminases. Consequently, no kinetic data, such as Michaelis-Menten constants (K_m) or catalytic efficiency (k_cat/K_m), have been reported for this compound with this class of enzymes.

No studies have been found that investigate this compound as a potential substrate for alpha-keto acid dehydrogenase complexes. Research on the interaction, substrate suitability, or kinetic parameters of this specific compound with this enzyme family is not present in the available scientific record.

In Vitro Enzyme Inhibition and Activation Studies

There is a lack of published research on the effects of this compound on enzyme activity. As a result, there are no available data, such as IC₅₀ or K_i values, to characterize its potential as an enzyme inhibitor. Similarly, no studies have reported any enzyme-activating properties of this compound.

Molecular Binding Studies with Model Proteins or Receptors (In Vitro)

No molecular binding studies for this compound with any model proteins or receptors have been reported in the scientific literature. Therefore, data on its binding affinity (such as K_d), thermodynamics, or structural basis of interaction are not available.

Influence on Cellular Metabolic Pathways in Non-Human Cell Culture Systems

There are no published studies on the influence of this compound on the metabolic pathways of any non-human cell culture systems. The effects of this compound on cellular metabolism, bioenergetics, or signaling pathways have not been documented.

Role in Microbial Metabolism and Biotransformation

Information regarding the role of this compound in microbial metabolism or its biotransformation by microorganisms such as bacteria or fungi is not available in the current body of scientific literature. There are no reports on its catabolism, use as a carbon source, or conversion into other metabolites by microbial systems.

Development as a Noncanonical Amino Acid (via derivative) for Protein Engineering Studies

The keto acid, this compound, serves as a precursor to the noncanonical amino acid 3-thienylalanine (B8055253) (3-TA). This amino acid analog, particularly the L-form, has been a subject of significant interest in protein engineering and synthetic biology. nih.gov By substituting the phenyl group of phenylalanine with a thiophene (B33073) ring, researchers can introduce novel chemical and electronic properties into proteins. stackexchange.comacs.org This substitution is often achieved in vivo by providing 3-thienylalanine to host organisms, such as Escherichia coli, that are engineered or adapted to incorporate it into their proteome. acs.orgasm.org

The primary strategy for incorporating 3-thienylalanine into proteins involves its competition with the natural amino acid, phenylalanine. stackexchange.com In host systems, 3-thienylalanine can be recognized by the endogenous protein synthesis machinery and incorporated into polypeptide chains at positions typically occupied by phenylalanine. stackexchange.comacs.org This process allows for the creation of proteins with modified structures and functions. The extent of this substitution can be significant, with studies reporting up to 80% replacement of phenylalanine with 3-thienylalanine in recombinant proteins. acs.org

The introduction of the thiophene moiety via 3-thienylalanine opens up possibilities for creating proteins with enhanced or novel functionalities. The rationale for using 3-thienylalanine is partly based on its structural similarity to 3-alkylthiophenes, which are known for their conductive properties. acs.org This has led to research exploring the potential of proteins containing 3-thienylalanine to act as genetically engineered conducting polymers. acs.org The thiophene ring's electroactive nature also makes it a candidate for applications in the electrodeposition of proteins and the development of enzyme-based sensory elements. acs.org

Furthermore, the unique spectroscopic signature of the thiophene ring allows for the study of protein structure and dynamics. The incorporation of 3-thienylalanine provides a useful probe for techniques like NMR spectroscopy to investigate the local environment within a protein. acs.org The development of synthesis methods for derivatives like Fmoc-β-(3-thienyl)-L-alanine has further expanded its utility in solid-phase peptide synthesis, enabling the precise placement of this noncanonical amino acid within a peptide chain. chemimpex.com This facilitates the creation of peptides with improved stability and bioactivity for therapeutic and research applications. chemimpex.com

The ability to introduce a non-natural amino acid like 3-thienylalanine with distinct chemical properties expands the toolkit of protein engineers, allowing for the design of proteins with tailored characteristics for a wide range of applications, from materials science to drug development. nih.govchemimpex.com

Interactive Data Table: Properties of 3-Thienylalanine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application
3-(2-Thienyl)-L-alanineC7H9NO2S171.22Incorporation into proteins in place of phenylalanine stackexchange.comnih.govsigmaaldrich.com
3-(3-Thienyl)-L-alanineC7H9NO2S171.22Development of conducting polymers, electrodeposition of proteins acs.org
Fmoc-β-(3-thienyl)-L-alanineC22H21NO4S400.5Peptide synthesis and drug development chemimpex.com
3-(3-Benzo[b]thienyl)-D-alanineC11H11NO2S221.28Synthesis of peptide analogs nih.govresearchgate.netsigmaaldrich.comnih.gov

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Complex Biological Matrices (non-human)

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of organic acids in intricate biological samples such as plant tissues or cell cultures. creative-proteomics.comresearchgate.net Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer robust platforms for the separation, identification, and quantification of 2-oxo-3-(thiophen-3-yl)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. creative-proteomics.com For non-volatile analytes like α-keto acids, a chemical derivatization step is essential to increase their volatility and thermal stability. creative-proteomics.comshimadzu.com This process involves converting the carboxylic acid and ketone groups into less polar, more volatile esters or silyl (B83357) ethers. nih.gov Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for highly confident identification and quantification based on characteristic fragmentation patterns. nih.gov Stable isotope-labeled internal standards are often used to ensure high precision and accuracy by accounting for variations during sample preparation and analysis. nih.govlipidmaps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing polar and non-volatile metabolites directly from biological fluids. creative-proteomics.comlcms.czusbiotek.com It circumvents the need for derivatization, reducing sample preparation time and potential artifacts. nih.gov In this technique, the sample is separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column. nih.gov The eluent from the LC column is then ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer (MS/MS). nih.gov The use of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for quantifying low-abundance analytes in complex matrices. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte StateRequires volatile and thermally stable compounds.Suitable for polar, non-volatile, and thermally labile compounds.
Sample PreparationMandatory derivatization to increase volatility. shimadzu.com Can be laborious.Often requires only protein precipitation and filtration; derivatization is optional but can enhance sensitivity. lcms.cznih.gov
Separation PrincipleSeparation based on boiling point and polarity in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Selectivity & SensitivityHigh selectivity from MS fragmentation patterns. Sensitivity is good but can be limited by derivatization efficiency.Exceptional selectivity and sensitivity, especially with tandem MS (MS/MS). nih.gov
Primary ApplicationBroad-spectrum metabolic profiling (untargeted metabolomics). creative-proteomics.comTargeted quantification and analysis of a wide range of metabolites without derivatization. usbiotek.com

Capillary Electrophoresis and Microfluidic-Based Assays

Beyond traditional chromatography, other powerful techniques are emerging for the analysis of charged species like this compound.

Capillary Electrophoresis (CE) separates molecules based on their size and charge in an electric field. libretexts.orgtechnologynetworks.com In its most common form, Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow capillary filled with an electrolyte solution. technologynetworks.com When a high voltage is applied, ions migrate at different velocities depending on their electrophoretic mobility, leading to separation. libretexts.org Because this compound is an organic acid, it will be negatively charged at neutral or basic pH and can be readily separated. CE offers advantages of high separation efficiency, short analysis times, and extremely low sample consumption. researchgate.net Coupling CE with mass spectrometry (CE-MS) further enhances its power by providing structural information for confident peak identification. mdpi.com

Microfluidic-Based Assays , often referred to as "lab-on-a-chip" technology, integrate multiple analytical steps, including sample handling, separation, and detection, onto a single small device. nih.govnih.gov These systems offer significant benefits such as drastically reduced reagent and sample volumes, faster analysis times, and potential for high-throughput automation. nih.gov For the detection of a metabolite like this compound, a microfluidic chip could incorporate electrophoretic separation channels and integrated detectors. rsc.org This approach is particularly valuable for rapid screening assays and point-of-care diagnostics in research settings.

Table 2: Features of Capillary Electrophoresis and Microfluidic Assays

TechniqueSeparation PrincipleKey AdvantagesResearch Application for Target Compound
Capillary Electrophoresis (CE)Differential migration of charged ions in an electric field based on charge-to-size ratio. libretexts.orgHigh resolution, rapid analysis, minimal sample consumption. researchgate.netHigh-efficiency separation and quantification in aqueous samples like cell culture media or extracts.
Microfluidic-Based AssaysVaries; can include electrophoresis, chromatography, or affinity binding within microchannels. nih.govLow sample/reagent volume, high speed, automation, portability. nih.govRapid screening, high-throughput analysis of enzyme kinetics, or integrated sample-to-answer detection.

Electrochemical Detection Methods for Research Applications

Electrochemical detection offers a highly sensitive and often simpler alternative to mass spectrometry for quantifying electroactive species. These methods rely on measuring the current or potential change resulting from the oxidation or reduction of the target analyte at an electrode surface. The keto group and the thiophene (B33073) ring in this compound may possess electrochemical activity that can be exploited for detection.

When coupled with a separation technique like HPLC or CE, electrochemical detectors can provide excellent sensitivity for specific compounds. Amperometric detection, where a constant potential is applied and the resulting current from the analyte's oxidation or reduction is measured, is one of the most common modes. This approach has been successfully used for the sensitive detection of related sulfur-containing compounds (thiols) and could be adapted for thiophene derivatives. researchgate.net The key to this method is developing an electrode material and applying a potential that selectively interacts with the target analyte while minimizing interference from other matrix components.

Development of Biosensors for Specific Detection in Enzyme Assays

Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or transcription factor) with a physical transducer to generate a measurable signal in the presence of a specific analyte. mdpi.com For this compound, a highly specific biosensor could be developed for real-time monitoring in applications like enzyme assays.

Enzyme-Based Biosensors : An enzyme that specifically recognizes and metabolizes α-keto acids could be immobilized on an electrode. nih.gov For example, L-amino acid deaminases catalyze the conversion of amino acids to their corresponding α-keto acids. nih.gov A reverse reaction or a similar keto-acid-specific enzyme could be used. The enzymatic reaction would consume a substrate (e.g., O2) or produce a detectable species (e.g., H2O2), which is then measured by the transducer to quantify the analyte's concentration. nih.gov

Transcription Factor-Based Biosensors : A more recent approach involves using transcription factors that naturally respond to specific metabolites. biorxiv.org A system could be engineered where the binding of this compound to a specific bacterial transcription factor triggers the expression of a reporter gene (e.g., GFP or luciferase), providing a quantifiable optical signal. mdpi.combiorxiv.org This type of biosensor is particularly useful for screening genetic libraries to identify proteins that regulate the concentration of the target metabolite within a cell. biorxiv.org

Table 3: Principles of Biosensors for this compound Detection

Biosensor TypeBiorecognition ElementTransducer PrinciplePotential Signal Output
Enzyme-BasedAn isolated keto acid oxidase or dehydrogenase.Electrochemical (measures change in current or potential). nih.govAmperometric current, potentiometric voltage.
Transcription Factor-BasedA bacterial transcription factor engineered to bind the target analyte. biorxiv.orgOptical (measures light production or absorption).Fluorescence or luminescence. mdpi.com

Sample Preparation Strategies for Metabolomics and Proteomics Research

Effective sample preparation is a critical and often challenging step that directly influences the quality and reliability of analytical results. organomation.com The goal is to efficiently extract and concentrate the analyte(s) of interest while removing interfering substances like proteins, salts, and lipids. organomation.comrsc.org

For Metabolomics Research (Analyzing the Compound Itself): The primary aim is to preserve the true metabolic profile of the sample at the moment of collection.

Quenching : The first and most crucial step is to halt all enzymatic activity instantly, typically by flash-freezing the sample in liquid nitrogen or using cold solvents like methanol. rsc.org

Extraction : Metabolites are extracted from the matrix. For organic acids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. organomation.com A common method is protein precipitation using a cold organic solvent (e.g., acetonitrile, methanol), which simultaneously extracts small polar metabolites while removing larger proteins. organomation.comnih.gov

Derivatization : If GC-MS is the chosen analytical method, a derivatization step is performed after extraction and drying to make the this compound volatile. nih.gov

For Proteomics Research (Analyzing Interacting Proteins): When studying the proteins that bind to or metabolize this compound, the focus shifts from the metabolite to the proteins.

Cell Lysis : Cells are broken open using physical methods (e.g., sonication, bead milling) or chemical detergents in a lysis buffer that contains inhibitors to prevent protein degradation. nih.govyoutube.com

Protein Extraction & Quantification : The total protein content is extracted and quantified to ensure equal amounts are analyzed across samples.

Reduction, Alkylation, and Digestion : For "bottom-up" proteomics, proteins are denatured, their disulfide bonds are reduced (e.g., with TCEP) and then permanently blocked via alkylation (e.g., with iodoacetamide). psu.edu Finally, the proteins are enzymatically digested into smaller peptides, most commonly with trypsin, which are more amenable to LC-MS/MS analysis. nih.gov

Enrichment : If the goal is to find specific interacting proteins, affinity purification techniques using a "bait" version of the target compound may be employed to enrich for low-abundance binding partners before MS analysis. thermofisher.com

Table 4: Key Sample Preparation Steps for Metabolomics and Proteomics

Research AreaPrimary GoalKey StepsTypical Downstream Analysis
MetabolomicsQuantify this compound.Quenching, Extraction (LLE, SPE, precipitation), Derivatization (for GC-MS). shimadzu.comrsc.orgGC-MS, LC-MS/MS.
ProteomicsIdentify proteins that metabolize or interact with the compound.Cell Lysis, Protein Extraction, Reduction, Alkylation, Enzymatic Digestion. nih.govpsu.eduLC-MS/MS.

Chemical Derivatization and Applications in Synthetic Organic Chemistry

Synthesis of Amino Acid Analogues and Peptidomimetics

The α-keto acid functionality of 2-oxo-3-(thiophen-3-yl)propanoic acid serves as a direct precursor to the corresponding α-amino acid, 2-amino-3-(thiophen-3-yl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry and materials science.

One of the most direct methods for this transformation is reductive amination . This process involves the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an intermediate imine, which is then reduced to the amine. This method is analogous to the biosynthesis of amino acids from α-keto acids in biological systems. For instance, glutamate (B1630785) is synthesized from α-ketoglutarate and ammonia, a reaction that can be replicated non-enzymatically with a suitable reducing agent. researchgate.net

A well-established laboratory method involves the conversion of the α-keto acid to an α-oxime (or more specifically, a hydroxyimino derivative) by reaction with hydroxylamine. Subsequent reduction of the oxime yields the desired α-amino acid. Research has demonstrated the successful synthesis of various racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a thiophene (B33073) nucleus, from the corresponding 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. acs.org A common and effective method for this reduction uses zinc dust in formic acid, often with a catalytic amount of iron, which provides the final amino acid in good yields. acs.org

The resulting thiophene-containing amino acids, such as (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, are valuable as building blocks for creating peptidomimetics . nih.govdoi.org These are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. Incorporating unnatural amino acids like 3-(thiophen-3-yl)alanine into peptide sequences can introduce novel structural constraints and functionalities.

Synthesis MethodPrecursorKey ReagentsProduct
Reductive AminationThis compoundAmmonia, Reducing Agent (e.g., NaBH3CN)2-amino-3-(thiophen-3-yl)propanoic acid
Oxime Reduction2-(hydroxyimino)-3-(thiophen-3-yl)propanoic acidZn/HCOOH, Fe (cat.)2-amino-3-(thiophen-3-yl)propanoic acid

Formation of Novel Heterocyclic Scaffolds

The bifunctional nature of this compound and its derivatives makes it an excellent starting material for the synthesis of fused heterocyclic systems, particularly those containing the thiophene ring. These scaffolds are prevalent in many biologically active compounds.

A prominent example is the synthesis of thieno[2,3-b]pyridines and related isomers. The α-keto ester derivative, ethyl 2-oxo-3-(thiophen-3-yl)propanoate, can undergo condensation reactions with activated nitriles, such as malononitrile, in the presence of a base. This type of reaction, often a variation of the Gewald reaction , is a cornerstone in thiophene chemistry. nih.govmdpi.comnih.gov The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur to form a 2-aminothiophene. researchgate.net By using a pre-formed thiophene keto-ester, the reaction can be directed towards the annulation of a new ring onto the existing thiophene core. For example, condensation with a cyanoacetamide followed by cyclization can lead to the formation of thienopyridinone structures, which are known to have diverse biological activities, including acting as inhibitors for various enzymes. iaea.org

Furthermore, the reaction of derivatives of the title compound with other reagents can yield a variety of heterocyclic systems. For instance, reactions with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone or diazepine (B8756704) systems, depending on the specific substrate and reaction conditions. The synthesis of thieno[3,2-b]pyridinone derivatives has been explored for developing new anti-tuberculosis agents. nih.gov These synthetic strategies often rely on the reactivity of the keto and ester/acid functionalities to build the new heterocyclic ring.

Reaction TypeKey ReactantsResulting Scaffold
Gewald-type Condensationα-keto ester, malononitrile, sulfur, base2-Aminothiophene derivatives
Annulation/CyclizationThiophene keto-ester, cyanoacetamideThieno[2,3-b]pyridinone
CondensationThiophene keto-ester, hydrazineThienopyridazinone

Utilization as a Building Block in Complex Molecule Synthesis

Beyond the synthesis of amino acids and fused heterocycles, this compound is a valuable C3 synthon that can be incorporated into larger, more complex molecules. Its functional groups provide multiple points for chemical modification and extension.

The carboxylic acid or ester group can be readily converted into an amide via coupling reactions with various amines. This is a standard transformation in medicinal chemistry for building molecular diversity. For example, propanoic acid derivatives have been used as building blocks to synthesize a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, demonstrating the utility of the propanoic acid moiety in constructing complex side chains on other heterocyclic cores. nih.gov

The methylene (B1212753) group adjacent to the thiophene ring is activated by both the thiophene and the ketone, making it susceptible to reactions like the Michael addition. While direct examples with the title compound are sparse, analogous systems like 3-oxo-3-phenylpropanenitrile readily participate in Michael additions to conjugated enynones, forming polyfunctional δ-diketones which are precursors for other heterocycles. researchgate.net This suggests that the thiophene analogue could be similarly employed.

Moreover, the thiophene ring itself can participate in electrophilic substitution reactions, allowing for further functionalization. The combination of these reactive sites allows for a modular approach to complex molecule synthesis, where different fragments can be sequentially added to the this compound core.

Applications in Chiral Ligand and Catalyst Development

The development of chiral ligands is crucial for asymmetric catalysis, which is a powerful tool for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry. Thiophene-based structures are attractive scaffolds for chiral ligands due to their rigid five-membered ring structure and the potential for functionalization at multiple positions.

While direct synthesis of chiral ligands from this compound is not extensively documented, the compound represents a viable precursor for such applications. The synthesis of new chiral Schiff base ligands derived from thiophene aldehydes has been reported. iaea.orgnih.govrsc.org These ligands, when complexed with metals like vanadium, have been shown to effectively catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. iaea.orgnih.govrsc.org The α-keto acid can be chemically converted to a chiral amino alcohol, a common component of many successful chiral ligands (e.g., BOX and PYBOX ligands). The thiophene moiety would form the rigid backbone of the ligand, influencing the steric and electronic environment of the catalytic center.

The synthesis of chiral spiro[indoline-2,3′-thiophen]-3-ones via organocatalytic asymmetric reactions further highlights the utility of thiophene derivatives in constructing complex chiral architectures. researchgate.netmdpi.com The development of C2-symmetric atropisomeric thiophene-based monomers for chiral electroactive materials also underscores the importance of thiophene in the field of chirality. eduhk.hk These examples strongly suggest the potential for developing novel chiral ligands and catalysts starting from this compound.

Ligand TypePotential Precursor from Target CompoundApplication
Chiral Schiff BaseThiophene-based amino alcoholsAsymmetric oxidation
BOX/PYBOX typeThiophene-based amino alcoholsVarious asymmetric transformations
Spiro-ligandsThiophene-based building blocksAsymmetric cascade reactions

Development of Molecular Probes for Biochemical Research

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing and understanding biological processes at the molecular level. The thiophene ring is a common structural motif in many fluorescent dyes and probes due to its favorable photophysical properties and its ability to act as a π-conjugated linker.

Thiophene-based systems have been successfully employed as fluorescent probes for various applications, including bioimaging and the detection of specific analytes. rsc.orgdtu.dk For example, donor-acceptor systems containing thiophene have been developed as two-photon induced emissive probes for in vitro bio-imaging, selectively staining cellular compartments like the cytoplasm and lysosomes. rsc.org Luminescent conjugated polythiophenes and oligothiophenes (LCPs and LCOs) are used as conformation-sensitive optical probes to study protein aggregation in diseases like Alzheimer's. mdpi.com Additionally, thiophene-based fluorescent sensors have been designed for the detection of metal ions like Au³⁺.

This compound can serve as a scaffold for creating new molecular probes. The carboxylic acid provides a convenient handle for conjugation to other molecules, such as biomolecules or other fluorophores, via stable amide bond formation. The α-keto group itself is a reactive handle that can be used in specific labeling strategies or could be part of the recognition motif for a particular analyte. For instance, probes containing aldehyde groups have been designed to react with thiol-containing amino acids like cysteine, leading to a turn-on fluorescence signal. nih.gov A similar strategy could be envisioned using the α-keto acid moiety of the title compound.

Emerging Research Frontiers and Future Perspectives for 2 Oxo 3 Thiophen 3 Yl Propanoic Acid

Integration with Systems Biology and Synthetic Biology Approaches

The integration of 2-oxo-3-(thiophen-3-yl)propanoic acid into systems and synthetic biology platforms represents a promising frontier. Alpha-keto acids are pivotal intermediates in central metabolic pathways, including the biosynthesis of amino acids. researchgate.net Synthetic biology approaches have successfully engineered microorganisms to enhance the production of various alpha-keto acids for applications in biofuels and specialty chemicals. researchgate.net

Future research could focus on engineering metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce this compound. This would involve the introduction of novel enzymatic cascades capable of converting a common cellular precursor, such as a sulfur-containing amino acid or a thiophene-based starting material, into the target molecule. Systems biology would be instrumental in understanding the metabolic burden of such a pathway and in optimizing host physiology for efficient production. The abiotic generation of alpha-keto acids from amino acids has been demonstrated as a potential pathway in prebiotic reaction networks, suggesting the fundamental role of these molecules in the origins of metabolism. nih.govastrobiology.com This fundamental understanding can inform the design of novel biosynthetic routes.

Table 1: Potential Synthetic Biology Strategies for this compound Production

StrategyDescriptionPotential Host OrganismKey Engineering Steps
Engineered Amino Acid Metabolism Modification of existing amino acid biosynthesis pathways to accept a thiophene-containing substrate.Escherichia coliIntroduction of a novel transaminase or deaminase with specificity for a thiophene-containing amino acid precursor.
De Novo Biosynthesis from Thiophene (B33073) Creation of a novel pathway to synthesize the compound from a simple thiophene precursor.Pseudomonas putidaAssembly of a multi-enzyme pathway involving thiophene functionalization and subsequent conversion to the alpha-keto acid.
Cell-Free Enzymatic Synthesis Utilization of a cascade of purified enzymes in an in-vitro system to produce the target compound.N/AIdentification and optimization of a robust set of enzymes for the conversion.

Exploration of Novel Biocatalytic Systems and Engineered Enzymes

The development of biocatalytic systems for the synthesis of this compound is a key area of future research. Chemical synthesis of alpha-keto acids can be costly and involve harsh chemicals. nih.govnih.gov Enzymatic methods, particularly those using L-amino acid deaminases, offer a more sustainable alternative. nih.govnih.gov The directed evolution of these enzymes has proven effective in improving their performance for the production of various alpha-keto acids. nih.gov

Future work will likely involve the discovery or engineering of enzymes with specific activity towards a thiophene-containing amino acid precursor. This could be achieved through screening of microbial diversity for novel biocatalysts or by using protein engineering techniques to alter the substrate specificity of existing enzymes. For instance, an L-amino acid deaminase from Proteus vulgaris has been successfully engineered for the production of other alpha-keto acids and could serve as a template for modification. nih.gov Additionally, the use of whole-cell biocatalysts overexpressing an engineered enzyme can provide a cost-effective production system. nih.gov

Advanced Computational Design of Functional Derivatives

Computational modeling and design are powerful tools for exploring the potential applications of this compound and for designing functional derivatives. Thiophene-containing compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrase. nih.govnih.gov The structural features of this compound, with its alpha-keto acid and thiophene moieties, make it a candidate for development as an enzyme inhibitor.

Advanced computational techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to predict the binding of this compound to the active sites of target enzymes. These methods can elucidate the key interactions responsible for binding and guide the design of derivatives with enhanced potency and selectivity. Furthermore, computational studies can predict the electronic and optical properties of novel derivatives, which is relevant for applications in materials science, where thiophene-based materials have shown promise in organic electronics. rsc.orgresearchgate.net

Table 2: Potential Applications for Computationally Designed Derivatives

Application AreaTarget ClassDesign StrategyDesired Property
Pharmaceuticals Kinases, ProteasesStructure-based drug design, molecular dynamicsEnhanced binding affinity and selectivity
Agrochemicals Insect or fungal enzymesLigand-based drug design, QSARIncreased potency and target specificity
Materials Science Organic semiconductorsDFT calculationsTunable electronic and optical properties

Sustainable Synthesis and Green Chemistry Approaches for Production

The development of sustainable and green synthetic routes to this compound is crucial for its potential large-scale application. Traditional chemical syntheses of thiophenes and alpha-keto acids often rely on harsh reagents and conditions. mdpi.compharmaguideline.com Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and renewable feedstocks, are guiding the development of new synthetic methodologies. mdpi.comnih.govresearchgate.net

Future research will likely focus on developing catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, copper-catalyzed and palladium-catalyzed cross-coupling reactions are common in the synthesis of thiophene derivatives and could be adapted for the synthesis of the target molecule. organic-chemistry.org Moreover, the use of biomass-derived starting materials, such as levulinic acid, to produce thiophene-containing compounds is an emerging area of research that aligns with the principles of a circular economy. royalsocietypublishing.org The development of one-pot, multi-component reactions would also contribute to a more sustainable synthesis by reducing waste and improving efficiency. researchgate.net

Discovery of Unexplored Biological Roles in Environmental and Non-Human Model Systems

The thiophene moiety is present in a variety of naturally occurring compounds with diverse biological activities, including antimicrobial, antiviral, insecticidal, and nematicidal properties. mdpi.comdntb.gov.uaencyclopedia.pubcabidigitallibrary.org These natural products are often produced by plants in the Asteraceae family as a chemical defense mechanism. mdpi.comencyclopedia.pub This suggests that this compound or its derivatives could possess similar bioactivities.

Future research should explore the potential ecological roles of this compound. This could involve screening for its effects on various non-human model organisms, such as bacteria, fungi, insects, and nematodes. Such studies could lead to the discovery of novel applications in agriculture as a pesticide or in veterinary medicine. Furthermore, organosulfur compounds, including thiophenes, are known to be present in the environment and can participate in atmospheric chemistry, potentially contributing to the formation of organosulfates in aerosols. researchgate.net Investigating the environmental fate and transformation of this compound could provide insights into its role in biogeochemical cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-3-(thiophen-3-yl)propanoic acid, and how do reaction conditions influence isomer formation?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, using 3-bromopropanoic acid and thiophene derivatives under basic conditions (e.g., DABCO catalysis) yields the target compound . Temperature control (e.g., −15°C vs. room temperature) affects the E/Z isomer ratio, as observed in analogous syntheses of thiophene-containing propanoic acids . HPLC or NMR monitoring is critical to track reaction progress and isomer distribution .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity and stereochemistry, particularly distinguishing thiophene ring protons (δ 6.8–7.5 ppm) and keto group signals (δ 2.5–3.5 ppm) . Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) . X-ray crystallography, using programs like SHELXL , resolves absolute configuration if single crystals are obtained.

Q. How does the thiophene moiety influence the compound’s reactivity in nucleophilic addition or oxidation reactions?

  • Methodological Answer: The electron-rich thiophene ring enhances electrophilic substitution at the 2- or 5-positions, while the α-keto group facilitates nucleophilic attacks (e.g., Grignard additions). Oxidation of the thiophene sulfur can lead to sulfoxide/sulfone derivatives, altering biological activity . Controlled experiments with oxidizing agents (e.g., H₂O₂) and monitoring via TLC/spectroscopy are recommended .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with enzymes or receptors. For example, thiophene-containing analogs have been docked into COX-1/2 active sites to assess anti-inflammatory potential, with emphasis on π-π stacking and hydrogen bonding . Free energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding mode predictions .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer: Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder. Using SHELXD for phase refinement and Olex2 for model building improves accuracy . High-resolution data (≤1.0 Å) and restraints on thermal parameters for the thiophene ring mitigate errors. Comparative analysis with related structures (e.g., quinoline-propanoic acids ) provides validation benchmarks.

Q. What experimental approaches are recommended for elucidating the reaction mechanism of thiophene ring functionalization in this compound?

  • Methodological Answer: Isotopic labeling (e.g., ³⁴S or ¹³C) coupled with kinetic isotope effect (KIE) studies can track sulfur participation in reactions. For electrophilic substitutions, in situ NMR or Raman spectroscopy monitors intermediate formation . DFT-based transition state analysis (e.g., Gaussian 16) identifies rate-determining steps, while Hammett plots correlate substituent effects with reactivity .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer: Accelerated stability testing (40°C/75% RH) over 1–3 months, with HPLC-UV quantification of degradation products (e.g., hydrolyzed keto-acid or dimerized thiophene derivatives) . pH-rate profiling (pH 1–13) identifies labile functional groups; for example, the α-keto group is prone to hydrolysis under alkaline conditions . LC-MS/MS characterizes degradation pathways, while Arrhenius plots extrapolate shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.